molecular formula C10H9N3O2 B6191682 N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide CAS No. 1798619-40-5

N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide

Cat. No.: B6191682
CAS No.: 1798619-40-5
M. Wt: 203.2
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Description

N-[(Pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyridine ring, an oxazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

CAS No.

1798619-40-5

Molecular Formula

C10H9N3O2

Molecular Weight

203.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making it an attractive method for laboratory synthesis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(Pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the pyridine ring.

Scientific Research Applications

N-[(Pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide group but lack the oxazole ring.

    3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but feature an imidazo ring instead of the oxazole ring.

Uniqueness

N-[(Pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide is unique due to the presence of both the oxazole and pyridine rings, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

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